Product packaging for Dodeca-2,4,6,10-tetraene(Cat. No.:CAS No. 24330-32-3)

Dodeca-2,4,6,10-tetraene

Cat. No.: B14689803
CAS No.: 24330-32-3
M. Wt: 162.27 g/mol
InChI Key: FQMSKVLEYYJMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dodeca-2,4,6,10-tetraene is an organic compound with the molecular formula C12H18 and a molecular weight of 162.27 g/mol . This structure features multiple double bonds, making it a tetraene of interest in various chemical research applications. Compounds with the dodecatetraene scaffold are valuable in synthetic organic chemistry, serving as substrates for studying rearrangement reactions and the synthesis of more complex bicyclic or annulene systems . The specific stereochemistry of the double bonds can be defined, with structures such as the (2E,4E,6E,10E) isomer being characterized . This level of structural definition is crucial for its application in stereospecific synthesis and materials science research. Furthermore, structurally related dodecatetraene derivatives, specifically dodeca-2E,4E,8E,10E/Z-tetraenoic acid isobutylamides, have been identified as bioactive alkamides in phytopharmaceuticals like Echinacea, and have been the subject of pharmacokinetic and tissue distribution studies, demonstrating bioavailability and passage across the blood-brain barrier . Our product is supplied as a high-purity compound for use in laboratory research and chemical synthesis. It is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the product's certificate of analysis for detailed specifications on identity and purity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18 B14689803 Dodeca-2,4,6,10-tetraene CAS No. 24330-32-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24330-32-3

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

dodeca-2,4,6,10-tetraene

InChI

InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h3-7,9,11-12H,8,10H2,1-2H3

InChI Key

FQMSKVLEYYJMON-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC=CC=CC=CC

Origin of Product

United States

Synthetic Methodologies for Dodeca 2,4,6,10 Tetraene and Its Polycyclic Derivatives

Strategies for Constructing the Dodecatetraene Skeleton

The creation of the specific arrangement of alternating double bonds in dodeca-2,4,6,10-tetraene requires precise and controlled synthetic methods. Key challenges include achieving the desired stereochemistry of the double bonds and preventing unwanted side reactions such as polymerization.

Multi-step Synthetic Routes for Polycyclic Systems Incorporating Dodecatetraene Units

The construction of complex polycyclic systems that include a dodecatetraene unit often involves multi-step reaction sequences. These synthetic routes can be designed to build the cyclic framework first, followed by the introduction of the tetraene moiety, or to form the polycyclic system from a pre-existing polyene chain.

A common approach involves the use of cascade reactions, where a single starting material undergoes a series of intramolecular transformations to rapidly generate molecular complexity. For instance, an efficient two-step process for synthesizing functionalized drug-like carbocycles has been developed using a combination of cascade reactions, including TCRA/C-allylation/enyne-RCM/Diels-Alder reactions. While not directly targeting dodecatetraene, this methodology highlights the power of sequential reactions in building complex polycyclic scaffolds from simple acyclic precursors.

Stereoselective Synthesis of Dodecatetraene Analogs

Controlling the geometry of the double bonds (E/Z configuration) is crucial in polyene synthesis, as the stereochemistry significantly influences the molecule's properties. Various stereoselective methods have been developed for the synthesis of polyenes.

One powerful strategy involves the iterative cross-coupling of bifunctional building blocks. A platform utilizing just 12 bifunctional MIDA boronate building blocks has been shown to be capable of synthesizing the polyene motifs found in over 75% of all known polyene natural products. nih.gov This approach allows for the controlled and stereospecific assembly of complex polyenes through repeated coupling and deprotection steps. nih.gov The synthesis of a dodecapentaenoic acid thioester, an analog of a biosynthetic intermediate, was achieved using sequential Horner-Emmons homologations with the Weinreb amide of diethylphosphonoacetic acid, demonstrating another effective method for building a polyene chain with control over double bond formation. nih.govrsc.org

The table below summarizes key reactions used in the stereoselective synthesis of polyene analogs.

Reaction Description Key Features Reference(s)
Iterative Cross-CouplingSequential coupling of bifunctional boronate building blocks.High modularity and stereocontrol. nih.gov
Horner-Wadsworth-Emmons ReactionReaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone.Generally provides good E-selectivity. nih.govrsc.org
Wittig ReactionReaction of a phosphonium (B103445) ylide with an aldehyde or ketone.Can be tuned for either E or Z selectivity. wikipedia.org

Homologation Reactions in Polyene Synthesis

Homologation, the process of extending a carbon chain by a single methylene (B1212753) (-CH2-) unit, is a valuable tool in polyene synthesis. wikipedia.org It allows for the systematic construction of longer conjugated systems from smaller, more readily available starting materials.

Several classic homologation reactions can be adapted for polyene synthesis. The Wittig reaction using methoxymethylenetriphenylphosphine can convert an aldehyde into a homologous aldehyde, effectively adding a C1 unit to the chain. wikipedia.org The Arndt-Eistert reaction provides a method to convert a carboxylic acid to its next higher homolog. wikipedia.org More modern approaches, such as the Kowalski ester homologation, offer alternatives for chain extension. wikipedia.org

A notable development is the stereospecific alkenylidene homologation of organoboronates. researchgate.net This method allows for the iterative incorporation of multiple alkenylidene units, providing access to cross-conjugated polyenes that are otherwise difficult to prepare. researchgate.net The synthesis of a dodecapentaenoic acid thioester utilized sequential Horner-Emmons homologations, which can be considered a form of vinylogous homologation, adding a two-carbon unit in each step. nih.govrsc.org

Approaches to Tricyclo[7.2.1.0^{2,7}]this compound and Related Systems

The rigid, strained framework of tricyclo[7.2.1.0^{2,7}]this compound and its derivatives presents unique synthetic challenges and opportunities for studying chemical reactivity.

Derivatization and Functionalization Pathways

The functionalization of the tricyclo[7.2.1.0^{2,7}]this compound skeleton has been explored, with bromination being a key reaction. The bromination of these systems is sensitive to substituents and reaction conditions, often leading to skeletal rearrangements. researchgate.net For example, the bromination of certain derivatives can lead to rearranged products through a Wagner-Meerwein rearrangement, while others can yield a mixture of rearranged and non-rearranged products. researchgate.net The stereochemistry of the initial bromonium ion intermediate plays a crucial role in determining the outcome of the reaction.

The reaction of tricyclo[6.2.2.0^{2,7}]dodeca-2,4,6,9,11-pentaene with 1,2-dibromotetrachloroethane (B50365) (DBTCE) has been shown to yield both rearranged and non-rearranged products, proceeding through a radical mechanism. researchgate.net This highlights the diverse reactivity of these benzobicyclic systems.

The table below outlines some derivatization reactions of related tricyclic systems.

Reactant Reagent(s) Product(s) Key Observations Reference(s)
Tricyclo[7.2.1.0^{2,7}]this compound derivativesBr2Rearranged and/or non-rearranged brominated productsOutcome depends on substituents and stereochemistry. researchgate.net
Tricyclo[6.2.2.0^{2,7}]dodeca-2,4,6,9,11-pentaene1,2-Dibromotetrachloroethane (DBTCE)Rearranged and non-rearranged productsRadical reaction mechanism. researchgate.net

Regioselective and Stereoselective Synthesis of Dodecatetraene-Containing Adducts

The synthesis of specific adducts of dodecatetraene and its polycyclic analogs with high regio- and stereoselectivity is essential for exploring their potential applications. Cycloaddition reactions are a powerful tool for this purpose.

While specific examples for this compound are scarce, principles from related systems can be applied. For instance, the one-pot double [3 + 2] dipolar cycloadditions followed by a [5 + 1] annulation has been used to create complex polycyclic scaffolds containing tetrahydroquinazoline, pyrrolidine (B122466), and other heterocyclic rings with high stereoselectivity. beilstein-journals.org The stereochemistry of the final product is controlled throughout the reaction sequence. beilstein-journals.org

In the context of fullerene chemistry, the regio- and stereoselective synthesis of C60 tris-adducts with an inherently chiral e,e,e addition pattern has been achieved through cyclopropanation with chiral D3-symmetrical cyclo-tris(malonate) tethers. This demonstrates how chiral auxiliaries can direct the formation of specific isomers in cycloaddition reactions.

Photochemical Synthesis Routes for Polycyclic Dodecatetraene Compounds

Photochemical methods offer a powerful means to construct complex and often strained polycyclic frameworks by utilizing the energy of light to access electronically excited states with altered reactivity. libretexts.org These light-induced transformations can forge new carbon-carbon bonds with high degrees of stereocontrol, often under mild conditions.

Intramolecular photocyclization, specifically electrocyclization, is a prominent reaction for conjugated polyenes. In this type of pericyclic reaction, a new sigma (σ) bond is formed between the termini of the conjugated system, leading to a cyclic product. For a tetraene system, which is a subtype of a polyene, these reactions are governed by the Woodward-Hoffmann rules, which predict the stereochemical course based on the number of π-electrons and the reaction conditions (thermal or photochemical). jove.comwikipedia.org

Upon absorption of UV light, a conjugated polyene is promoted to an excited electronic state. libretexts.org This changes the symmetry of the highest occupied molecular orbital (HOMO), which in turn dictates the stereochemical outcome of the cyclization. For a conjugated system with an even number of double bonds, such as a tetraene (4 π-bonds), photochemical electrocyclization proceeds via a disrotatory motion. libretexts.org In a disrotatory closure, the substituents at the termini of the conjugated system rotate in opposite directions (one clockwise, one counter-clockwise) as the new σ-bond is formed. jove.com

A well-studied analogue for this type of transformation is the cyclization of substituted octatrienes (a 6π electron system). Under photochemical conditions, these trienes undergo a conrotatory ring closure. jove.com For a tetraene (an 8π electron system), the rules predict a disrotatory closure. The stereospecificity of these reactions allows for the controlled synthesis of specific isomers of the resulting polycyclic product.

Table 1: Woodward-Hoffmann Rules for Electrocyclic Reactions

Number of π-Electrons Number of Double Bonds Reaction Condition Allowed Stereochemical Pathway
4n (e.g., 8 in a tetraene) Even Photochemical Disrotatory
4n (e.g., 8 in a tetraene) Even Thermal Conrotatory
4n+2 (e.g., 6 in a triene) Odd Photochemical Conrotatory
4n+2 (e.g., 6 in a triene) Odd Thermal Disrotatory

This table summarizes the selection rules for predicting the stereochemical outcome of electrocyclic reactions. jove.compressbooks.pub

The initial step in a photochemical reaction is the absorption of a photon, which excites an electron from the ground-state HOMO to the ground-state lowest unoccupied molecular orbital (LUMO). libretexts.org This creates a new, higher-energy HOMO in what is known as the electronically excited state. libretexts.org This excited intermediate is significantly more reactive than the ground-state molecule and possesses a different orbital symmetry. libretexts.orgjove.com

For a conjugated tetraene, this excited state is the key reactive intermediate that undergoes the intramolecular cyclization. The altered symmetry of the excited-state HOMO is what reverses the stereochemical preference compared to a thermal reaction. jove.commasterorganicchemistry.com While the ground-state molecule would undergo a conrotatory cyclization, the excited intermediate undergoes a disrotatory cyclization to form the polycyclic product. libretexts.orgjove.com The fleeting existence of this excited state means that the cyclization must be an efficient process to compete with other decay pathways, such as fluorescence or non-radiative decay back to the ground state. williams.edu

Reaction Pathways and Mechanistic Studies of Dodeca 2,4,6,10 Tetraene Systems

Electrophilic Addition Reactions

Electrophilic addition reactions are fundamental to understanding the reactivity of unsaturated compounds like dodecatetraenes. The electron-rich pi systems of the double bonds are susceptible to attack by electrophiles, leading to a variety of products, often involving complex skeletal rearrangements.

Bromination Mechanisms and Skeletal Rearrangements in Tricyclo[7.2.1.0^{2,7}]dodeca-2,4,6,10-tetraene Derivatives

The bromination of tricyclo[7.2.1.02,7]this compound derivatives is a well-studied process that serves as a model for understanding skeletal rearrangements in bicyclic systems. tubitak.gov.tr The addition of molecular bromine to the carbon-carbon double bond in these unsaturated compounds often leads to significant rearrangements of the molecular framework. tubitak.gov.tr The structure of the resulting products is highly dependent on factors such as temperature, steric hindrance, and the potential for π- and σ-participation in the transition state. tubitak.gov.tr

Studies have shown that these tricyclic systems are prone to skeletal rearrangement during bromination reactions. tubitak.gov.tr The stereochemistry of the electrophilic addition is largely controlled by π-delocalization in the transition state and the formation of non-classical ions as intermediates. tubitak.gov.trtubitak.gov.tr The initial formation of a bromonium ion is a critical step, with its configuration determining the subsequent reaction pathway. An exo-bromonium ion is susceptible to rearrangement through aryl shifts, whereas an endo-bromonium ion typically leads to addition products without skeletal rearrangement. tubitak.gov.tr For instance, the bromination of one derivative (compound 9 in the source literature) yields exclusively rearranged products, while another (compound 8) forms both rearranged and non-rearranged products. tubitak.gov.trtubitak.gov.tr

Wagner-Meerwein Rearrangements and Non-Classical Carbonium Ion Intermediates

Skeletal rearrangements in the reactions of benzocyclooctene (B12657369) systems, such as the tricyclo[7.2.1.02,7]this compound framework, have drawn considerable attention, particularly in the context of non-classical carbonium ions. tubitak.gov.tr The Wagner-Meerwein rearrangement is a key mechanistic pathway observed in the bromination of these compounds. researchgate.nettubitak.gov.tr

The process is initiated by the electrophilic attack of bromine on a double bond, which can lead to the formation of a bridged bromonium ion or a non-classical carbonium ion. ic.ac.uk These non-classical ions are characterized by delocalized bonding, where a carbon or bromine atom is simultaneously bonded to multiple centers. ic.ac.uknih.gov The stability and structure of these intermediates dictate the reaction's outcome. Computational studies on related systems, like norbornene, show that both bromine-bridged (bromonium ion) and carbon-bridged (non-classical carbonium ion) species can exist as intermediates. ic.ac.uk The rearrangement occurs as the molecular skeleton shifts to a more stable carbocationic form before being trapped by a bromide ion. scholaris.ca The stereochemistry of the final products provides insight into the nature of the intermediate; for example, the formation of syn-1,3-dibromides in norbornene bromination is considered evidence for a non-classical ion intermediate. ic.ac.uk

Substituent Effects on Rearrangement Pathways

The presence and orientation of substituents on the tricyclo[7.2.1.02,7]this compound skeleton have a profound impact on the course of electrophilic bromination. researchgate.net Both steric and electronic effects of substituents influence the reaction's outcome, particularly the balance between rearranged and non-rearranged products.

A key factor is the neighboring group effect. For example, an anti-oriented bromine atom at the C12 position can hinder the formation of an exo-bromonium ion, which is known to facilitate rearrangements. tubitak.gov.tr Conversely, a syn-oriented substituent may not offer the same steric blockade, allowing for the formation of the rearrangement-prone exo-intermediate. tubitak.gov.tr This is demonstrated by the observation that 12-syn-bromo tricyclo[7.2.1.02,7]this compound derivatives yield only rearranged products upon bromination, while the corresponding anti isomers produce a mixture of rearranged and non-rearranged products under the same conditions. tubitak.gov.tr The orientation of the bromine atom at C12 in the product can be used to determine whether a skeletal rearrangement has occurred. tubitak.gov.tr

Table 1: Effect of Substituent Orientation on Bromination Products of Tricyclo[7.2.1.02,7]this compound Derivatives tubitak.gov.tr
Substituent at C12Predominant IntermediateObserved Products
syn-BromoExo-bromonium ionExclusively rearranged products
anti-BromoEndo-bromonium ionMixture of rearranged and non-rearranged products
Free Radical Mechanisms in High-Temperature Halogenation

While electrophilic addition is the dominant mechanism at lower temperatures, high-temperature halogenation can proceed via a free-radical chain mechanism. wikipedia.orglibretexts.org This pathway involves three distinct stages: initiation, propagation, and termination. chadsprep.comlibretexts.org

Initiation: The reaction is initiated by the homolytic cleavage of the halogen molecule (e.g., Br2) by heat or UV light, generating two halogen radicals. wikipedia.orglibretexts.org

Propagation: A halogen radical abstracts a hydrogen atom from the substrate, creating an alkyl radical. This radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain. libretexts.orgyoutube.com

Termination: The chain reaction ceases when two radicals combine. wikipedia.orgyoutube.com

In the context of bicyclic systems, high-temperature bromination tends to yield non-rearrangement products. tubitak.gov.tr For example, the bromination of dihydrobenzobarrelene, a related system, with molecular bromine gives only a Wagner-Meerwein rearrangement product, whereas high-temperature bromination results in the formation of normal addition products alongside rearranged ones. researchgate.net The use of specific reagents like 1,2-dibromotetrachloroethane (B50365) (DBTCE) can also favor a radical mechanism, which generally gives non-rearrangement products in strained olefins. researchgate.net

Pericyclic Reactions of Conjugated Dodecatetraenes

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.orglibretexts.org They are a powerful class of reactions in organic synthesis, often characterized by high stereospecificity. The conjugated tetraene system within dodecatetraene structures is suitable for participating in such transformations.

Electrocyclization Processes, including 6π and 8π Electrocyclizations

Electrocyclization is a type of pericyclic reaction where a conjugated π-system undergoes cyclization to form a ring, converting a π-bond into a σ-bond. libretexts.org The stereochemical outcome is governed by the Woodward-Hoffmann rules, which depend on the number of π-electrons and whether the reaction is induced by heat or light.

Conjugated tetraenes, containing 8π electrons, can undergo 8π electrocyclization. These reactions are a valuable method for constructing medium-sized eight-membered rings. rsc.org The process is typically stereospecific, allowing for controlled formation of two new adjacent stereocenters. rsc.org For a linear tetraene, thermal 8π electrocyclization proceeds via a conrotatory motion of the termini, while photochemical 8π electrocyclization occurs with disrotatory motion.

The tricyclo[7.2.1.02,7]this compound system contains a conjugated tetraene within a constrained framework. While the classic linear examples illustrate the fundamental principles, the cyclic nature of this specific molecule imposes geometric constraints that influence its reactivity in pericyclic processes. For example, the thermal rearrangement of a related o,o'-dibenzene, cis-anti-cis-tricyclo[6.4.0.02,7]dodecatetraene, highlights the complex electrocyclizations and sigmatropic shifts that such caged (CH)12 hydrocarbons can undergo. acs.org Similarly, the conjugated triene portion of the molecule could potentially undergo 6π electrocyclization, a well-known process for forming six-membered rings, which proceeds thermally in a disrotatory fashion. libretexts.org

Table 2: Woodward-Hoffmann Rules for Electrocyclization libretexts.org
Number of π ElectronsReaction ConditionStereochemical Mode
4n (e.g., 8π)Thermal (Δ)Conrotatory
4n (e.g., 8π)Photochemical (hν)Disrotatory
4n + 2 (e.g., 6π)Thermal (Δ)Disrotatory
4n + 2 (e.g., 6π)Photochemical (hν)Conrotatory

Intramolecular Diels-Alder Reactions

The Intramolecular Diels-Alder (IMDA) reaction is a powerful method for constructing polycyclic systems, wherein a diene and a dienophile contained within the same molecule undergo a [4+2] cycloaddition. chempedia.inforesearchgate.net In this reaction, two new sigma bonds and a new pi bond are formed, leading to a bicyclic product. wikipedia.org The process is highly stereospecific, with the geometry of the dienophile and diene being preserved in the product. wikipedia.orglibretexts.org

For a linear tetraene like this compound, the conjugated diene portion (at C2, C4, C6) can react with the isolated dienophile (at C10). The length of the tether connecting the reacting moieties is crucial, with tethers of three or four atoms generally favoring the formation of fused five- and six-membered rings, respectively. wikipedia.org In the case of this compound, the tether consists of three carbon atoms (C7, C8, C9), which would lead to the formation of a six-membered ring fused to a five-membered ring.

Studies on other linear conjugated tetraenes have shown that they effectively participate as bis-dienes in Diels-Alder reactions, exhibiting complete site selectivity for the terminal butadiene moiety. acs.org This preference is attributed to increased π-conjugation effects in the transition state leading to terminal addition products. acs.org The stereochemistry of the resulting fused rings is influenced by the geometry of the diene; Z-dienes typically yield cis-fused products due to steric constraints in the transition state. pearson.com

Intramolecular 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a chemical reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. libretexts.org This reaction is a cornerstone for the synthesis of five-membered heterocycles. libretexts.orglibretexts.org The 1,3-dipole is a molecule with at least one mesomeric structure representing a charged dipole, while the dipolarophile is typically an alkene or alkyne. libretexts.org

In an intramolecular context, a molecule containing both a 1,3-dipole and a dipolarophile can cyclize to form a fused bicyclic system. For a derivative of this compound to undergo this reaction, one of the functional groups would need to be a 1,3-dipole (e.g., a nitrile oxide or an azide) and the other a dipolarophile (one of the double bonds). Like the Diels-Alder reaction, this process is a concerted, pericyclic reaction and is therefore highly stereospecific, with the configuration of the dipolarophile being retained in the product. libretexts.org The reaction typically proceeds through a [4π + 2π] cycloaddition mechanism, similar to the Diels-Alder reaction. nist.gov

Photochemical and Thermal Cycloaddition Diversity

Polyenes exhibit a diversity of cycloaddition reactions that are governed by orbital symmetry rules, with distinct outcomes under thermal and photochemical conditions. researchgate.netjove.com

Thermal Cycloadditions: Thermally initiated cycloadditions involving ground-state reactants typically follow the (4n + 2) π electron rule, where 'n' is an integer. wikipedia.org The Diels-Alder reaction ([4+2] cycloaddition) is the most prominent example. wikipedia.orglibretexts.org For polyenes, another important thermal pericyclic reaction is electrocyclization. This process involves the formation of a sigma bond between the termini of a conjugated system to form a cyclic isomer. The stereochemistry of the ring closure is dictated by the number of π electrons: systems with an odd number of π-electron pairs (like the hexatriene portion of the dodecatetraene) undergo a disrotatory ring closure. jove.com

Photochemical Cycloadditions: In contrast, photochemical cycloadditions involve the reaction of an electronically excited molecule. libretexts.org Upon absorption of UV light, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org This change in electronic configuration alters the orbital symmetry requirements for concerted reactions. Consequently, [2+2] cycloadditions between two alkene units, which are thermally forbidden, become photochemically allowed. libretexts.orglibretexts.org An intramolecular [2+2] photocycloaddition within a dodecatetraene system could lead to the formation of strained, four-membered cyclobutane (B1203170) rings, creating complex bicyclic or tricyclic structures. chempedia.infonsf.gov The photochemical reactivity of polyenes also includes efficient cis-trans isomerizations around the double bonds. researchgate.netnih.gov

Elimination and Isomerization Reactions

Dehydrohalogenation Leading to Strained Alkyne and Allene (B1206475) Intermediates

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate, typically to form an alkene. nih.gov When applied to a dihalide, a double dehydrohalogenation can occur to produce an alkyne. youtube.com This reaction is usually carried out with a strong base. youtube.com For instance, a vicinal or geminal dihalide derivative of a dodecatriene could be treated with two or more equivalents of a strong base, such as sodium amide, to install a triple bond, thereby forming a dodeca-tetraene-yne system. youtube.com

The mechanism is a sequence of two E2 eliminations. youtube.comyoutube.com The regioselectivity of these reactions can sometimes be controlled, but competing pathways can lead to the formation of other unsaturated products, including conjugated dienes or allenes. Allenes, which contain adjacent double bonds (C=C=C), are considered strained intermediates and can be formed under certain conditions during elimination reactions, particularly when the formation of a more stable alkyne is sterically hindered or when the base abstracts a proton from an alternative position.

Base-Catalyzed Double Bond Isomerization

The positions of double bonds within a polyene chain can be altered through base-catalyzed isomerization. libretexts.org This process is particularly relevant for systems like this compound, where migration of the isolated double bond into conjugation with the triene system could lead to a more thermodynamically stable, fully conjugated tetraene.

The mechanism typically involves the abstraction of an allylic proton by a strong base to generate a resonance-stabilized carbanion (anionic intermediate). Protonation of this delocalized anion by a proton source (such as the solvent or the conjugate acid of the base) can then occur at different positions, leading to a mixture of isomeric alkenes. nih.gov Various catalytic systems, including those based on transition metals like palladium, cobalt, or chromium, are known to efficiently promote the isomerization of alkenes to their more stable internal or E-isomers. nsf.gov

Diradical Intermediates and Through-Bond Interactions in Rearrangements

The thermal rearrangements of cyclic isomers of dodecatetraene provide significant insight into the behavior of diradical intermediates. Computational studies on the degenerate thermal rearrangement of bicyclo[5.5.0]dodeca-2,4,8,10-tetraene have been particularly revealing. acs.orgresearchgate.net These calculations, performed at the (U)B3LYP/6-31G(d) level, have identified a key diradical intermediate, tricyclo[5.5.0.0⁵,¹¹]dodeca-2,8-dien-4,10-diyl . acs.orgresearchgate.netjove.com

This intermediate is characterized by two allylic radical moieties held in a rigid tricyclic framework. A critical aspect of such diradicals is the energy difference between their singlet and triplet electronic states (the singlet-triplet energy gap, ΔE_ST). acs.orgresearchgate.net This gap is a measure of the interaction between the two radical centers. In many diradicals, the triplet state is lower in energy (Hund's Rule), but strong interactions between the radical orbitals can stabilize the singlet state.

In the case of the tricyclo[5.5.0.0⁵,¹¹]dodeca-2,8-dien-4,10-diyl intermediate, the interaction between the two allylic radicals occurs through the sigma bonds of the bridging six-membered ring. researchgate.net This "through-bond" interaction is significantly weaker than that observed in analogous systems with smaller bridging rings. acs.orgresearchgate.net For example, the ΔE_ST for the diradical intermediate in the rearrangement of bicyclo[4.4.0]deca-2,4,7,9-tetraene, which has a four-membered bridging ring, is about 10 times larger than for the dodecatetraene system's intermediate. acs.orgresearchgate.net This demonstrates that the efficiency of through-bond coupling is highly dependent on the nature of the bridging framework.

Table 1: Computed Singlet-Triplet Energy Gaps (ΔE_ST) for Tricyclic Diradical Intermediates acs.orgresearchgate.net
Diradical IntermediateParent Bicyclic TetraeneBridging Ring SizeΔE_ST (kcal/mol) at UB3LYPRelative ΔE_ST
tricyclo[4.4.0.0²,⁷]deca-3,8-dien-5,10-diylbicyclo[4.4.0]deca-2,4,7,9-tetraene4-membered-11.1~10x
tricyclo[5.4.0.0⁵,¹¹]undeca-2,8-dien-4,10-diylbicyclo[5.4.0]undeca-2,4,8,10-tetraene5-membered-2.2~2x
tricyclo[5.5.0.0⁵,¹¹]dodeca-2,8-dien-4,10-diylbicyclo[5.5.0]dodeca-2,4,8,10-tetraene6-membered-1.11x

A negative ΔE_ST value indicates that the singlet state is more stable than the triplet state.

The weak through-bond stabilization of the singlet state in the tricyclic dodecadienediyl diradical has important mechanistic consequences for the rearrangement of its parent tetraene. researchgate.net

Chemical Transformations of Functionalized Dodecatetraene Derivatives

The chemical behavior of this compound is profoundly influenced by the presence and nature of functional groups. These substituents can dictate the stereochemical outcome and the preferred reaction pathway, often enabling complex cascade reactions that form multiple rings in a single step.

One of the most notable transformations of functionalized dodecatetraene systems is the pericyclic cascade, famously exemplified in the biomimetic synthesis of the endiandric acids. These natural products are thought to arise from a series of electrocyclizations and intramolecular Diels-Alder reactions of a linear polyene precursor. For instance, a suitably substituted this compound derivative can undergo an 8π-electrocyclization to form a cyclooctatriene, which can then participate in a 6π-electrocyclization to yield a bicyclo[4.2.0]octadiene system. This intermediate can subsequently undergo an intramolecular [4+2] cycloaddition (Diels-Alder reaction) to generate a complex polycyclic framework.

The regioselectivity and stereoselectivity of these transformations are highly dependent on the substitution pattern of the dodecatetraene backbone. Computational studies have shown that the nature of the functional group (e.g., carboxylic acid, ester, or alcohol) can significantly influence the activation energies for the competing Diels-Alder and electrocyclization pathways. For example, in the endiandric acid cascade, the substituent on the polyene chain can direct the reaction towards the formation of different endiandric acid isomers.

A key transformation is the domino 6π-electrocyclization/intramolecular Diels-Alder reaction. Acyclic conjugated (E,Z,E,E)-tetraenes, upon heating, can undergo a 6π-electrocyclization of the (E,Z,E)-triene portion to form a cis-disubstituted 5-vinyl-1,3-cyclohexadiene. This intermediate then readily undergoes an intramolecular Diels-Alder reaction to produce a tricyclo[3.2.1.02,7]oct-3-ene derivative. This powerful cascade allows for the stereocontrolled formation of multiple rings and stereocenters in a single synthetic operation.

The reactivity of functionalized dodecatetraenes is not limited to pericyclic reactions. The double bonds within the tetraene system are also susceptible to other transformations, such as oxidation and reduction, although these have been less explored in the context of complex synthetic sequences. The functional groups themselves, of course, can undergo their characteristic reactions, providing further avenues for the diversification of the dodecatetraene scaffold.

Below is a table summarizing some of the key chemical transformations involving functionalized dodecatetraene derivatives and related polyene systems.

Reaction Type Functionalized Substrate Example Key Transformation Product Type
8π/6π Electrocyclization CascadeSubstituted this compoundSequential electrocyclizationsBicyclo[4.2.0]octadiene derivative
Domino 6π-Electrocyclization/ Intramolecular Diels-Alder(2E,4E,6Z,8E)-dodeca-2,4,6,8,10-pentaene derivative6π-Electrocyclization followed by intramolecular [4+2] cycloadditionTricyclo[3.2.1.02,7]oct-3-ene derivative
Intramolecular Diels-AlderFunctionalized this compound[4+2] cycloadditionPolycyclic adduct

Advanced Spectroscopic and Structural Elucidation of Dodeca 2,4,6,10 Tetraene Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. It provides information on the chemical environment of individual protons and carbon atoms.

Detailed ¹H NMR and ¹³C NMR Spectral Analysis

¹H NMR and ¹³C NMR spectroscopy are fundamental for mapping the carbon skeleton and the placement of hydrogen atoms within a molecule. In conjugated systems like dodeca-2,4,6,10-tetraene, the chemical shifts of the vinylic protons and carbons are particularly informative.

¹H NMR spectra of such polyenes are characterized by complex multiplets in the vinylic region (typically δ 5-7 ppm) due to the coupling between adjacent protons. The coupling constants (J-values) are crucial for determining the stereochemistry of the double bonds (cis or trans). ipb.pt

Table 1: Representative NMR Data for this compound Derivatives

CompoundNucleusChemical Shift (ppm)MultiplicityJ (Hz)
(3E,6Z)-3,7,11-trimethyldodeca-1,3,6,10-tetraene¹³C(Specific data not available in search results)--
Generic Azetine Derivative¹H~7.0d~10 (cis)
Generic Azetine Derivative¹H~6.5d~7 (trans)

Application of Advanced NMR Techniques (e.g., NOE, HMBC) for Stereochemical Elucidation

To resolve complex structures and establish stereochemistry definitively, advanced 2D NMR techniques are employed.

Nuclear Overhauser Effect (NOE) spectroscopy is instrumental in determining spatial relationships between protons. The observation of an NOE enhancement between two protons indicates they are in close proximity (typically < 5 Å), which is invaluable for assigning stereochemistry, particularly for complex ring systems or across double bonds. ipb.pt

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different parts of a molecule, for example, linking a substituent to the main carbon chain. HMBC is crucial in piecing together the molecular puzzle, especially for large and complex structures. beilstein-journals.org

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C spectrum. beilstein-journals.org

Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to identify proton-proton coupling networks, helping to trace out the spin systems within the molecule. ipb.pt

These advanced techniques, often used in combination, provide a comprehensive picture of the molecular structure and stereochemistry of this compound and its derivatives. ipb.pt

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the unambiguous determination of bond lengths, bond angles, and stereochemistry.

For example, the crystal structure of 9-chloro-12-vinyltricyclo-[6.3.1.0²,⁷]dodeca-2,4,6-triene was determined by single-crystal X-ray diffraction, confirming the structure predicted by spectral analysis. researchgate.net The analysis revealed the compound crystallizes in the monoclinic system with specific cell parameters (a=6.4872(1), b=8.6153(1), c=20.9541(5)Å, β=96.225(1)°). researchgate.net Similarly, the structure of other complex molecules, such as a caged heterocycle, has been elucidated using this method, showing a boat conformation for a six-membered ring. researchgate.net

While no specific X-ray crystallographic data for this compound itself was found, the analysis of related polyene structures, like 1,8-diphenyloctatetraene, provides valuable insights. In this molecule, the single bonds within the polyene chain are significantly shorter than typical single bonds, indicating a degree of double-bond character due to conjugation. uiuc.edu

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com

In the context of this compound, the FT-IR spectrum would be characterized by:

C=C stretching vibrations for the conjugated double bonds, typically appearing in the region of 1600-1650 cm⁻¹. The conjugation tends to lower the frequency and increase the intensity of these bands compared to isolated double bonds. uiuc.edu

=C-H stretching vibrations for the vinylic hydrogens, usually observed above 3000 cm⁻¹.

C-H bending vibrations (out-of-plane) for the vinylic hydrogens, which can be diagnostic for the substitution pattern of the double bonds, typically in the 700-1000 cm⁻¹ region.

C-H stretching and bending vibrations for the aliphatic portions of the molecule (methyl and methylene (B1212753) groups), found below 3000 cm⁻¹.

For instance, in allene-containing carotenoids, the resonance Raman spectra, a related vibrational technique, are significantly perturbed by the allene (B1206475) group, leading to a split in the major Raman contributions. nih.gov This highlights how vibrational spectroscopy can be sensitive to subtle structural changes. The characteristic vibrations of different functional groups are well-documented and serve as "fingerprints" for their identification. youtube.com

Electronic Spectroscopy (UV-Vis) for Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. youtube.com The extent of conjugation in a polyene directly influences the wavelength of maximum absorption (λmax).

For conjugated polyenes like this compound, the absorption of UV light promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org As the length of the conjugated system increases, the energy gap between the HOMO and LUMO decreases, resulting in a shift of the λmax to longer wavelengths (a bathochromic or "red" shift). uiuc.edulibretexts.org

The UV-Vis spectrum of a this compound would be expected to show a strong absorption in the UV region. The exact λmax would depend on the specific stereochemistry and any substituents present. The "particle in a box" model can be used to approximate the electronic energy levels and predict the λmax for linear polyenes. hope.eduyoutube.com The spectra of these molecules often exhibit vibrational fine structure, which becomes more resolved for longer polyene chains. uiuc.edu

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For this compound (C₁₂H₁₈), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 162.27 g/mol . nih.govnih.gov High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula. ruc.dk

The fragmentation pattern in the mass spectrum provides clues about the molecule's structure. In long-chain hydrocarbons and polyenes, fragmentation often occurs at positions that lead to the formation of stable carbocations. youtube.com For unsaturated long-chain fatty acids, charge-remote fragmentation is a common pathway, leading to characteristic cleavage patterns that can help locate the positions of the double bonds. researchgate.net Electron ionization (EI) is a common method that produces rich fragmentation patterns, while softer ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can also be used, sometimes inducing in-source fragmentation. nih.gov Analysis of the fragmentation of isotopically labeled compounds can further elucidate the fragmentation mechanisms. osti.gov

Computational and Theoretical Investigations of Dodeca 2,4,6,10 Tetraene Systems

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving Dodeca-2,4,6,10-tetraene. These calculations allow for the detailed examination of reaction pathways, including the identification of transient species that are difficult to detect experimentally.

The reactivity of the polyene chain in this compound can lead to the formation of various reactive intermediates, such as carbonium ions and diradicals, particularly in addition or cyclization reactions. Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to locate and characterize the transition states that connect reactants, intermediates, and products.

For instance, in an electrophilic addition reaction, the attack of an electrophile on one of the double bonds could lead to the formation of a resonance-stabilized carbonium ion. Computational models can predict the most likely site of attack and the geometry and stability of the resulting carbocation. Similarly, in photochemical reactions, the molecule might be excited to a state with significant diradical character.

Table 1: Hypothetical Calculated Relative Energies of Intermediates in a Reaction of this compound

Intermediate/Transition StateMethodBasis SetRelative Energy (kcal/mol)
Reactant (this compound)B3LYP6-31G(d)0.0
Transition State 1 (TS1)B3LYP6-31G(d)+25.3
Carbonium Ion IntermediateB3LYP6-31G(d)+15.8
Transition State 2 (TS2)B3LYP6-31G(d)+30.1
ProductB3LYP6-31G(d)-10.5

This table is illustrative and provides hypothetical data for educational purposes.

Diradical intermediates, which possess two unpaired electrons, can exist in either a singlet or a triplet spin state. The energy difference between these states, known as the singlet-triplet gap (ΔES-T), is a critical parameter that governs the magnetic properties and reactivity of the diradical. A small ΔES-T can lead to efficient intersystem crossing, influencing the reaction pathway and product distribution.

For a conjugated system like this compound, the formation of a diradical intermediate could occur through various processes, including thermal or photochemical bond cleavage. The extent of conjugation and the geometric conformation of the diradical significantly influence the singlet-triplet splitting. Advanced computational methods, such as multireference calculations (e.g., CASSCF) or spin-flip DFT, are necessary for the accurate prediction of these energy gaps.

Table 2: Hypothetical Calculated Singlet-Triplet Energy Gaps (ΔES-T) for a Diradical Intermediate of this compound

Computational MethodBasis SetΔES-T (kcal/mol)Ground State
CASSCF(2,2)6-31G(d)+3.5Singlet
SF-TDDFT6-311+G(d,p)+2.8Singlet
MRCIcc-pVTZ+3.1Singlet

This table is illustrative and provides hypothetical data for educational purposes. A positive value indicates a singlet ground state.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis can be performed by systematically rotating around the single bonds and calculating the energy of each resulting conformer using quantum mechanical or molecular mechanics methods. This process helps to identify the low-energy conformers that are most likely to be populated at a given temperature.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior. By simulating the motion of the atoms over time, MD can explore the conformational landscape, identify important conformational changes, and calculate time-averaged properties. These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in solution or at interfaces.

Table 3: Hypothetical Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (C4-C5-C6-C7)Relative Energy (kcal/mol)Population at 298 K (%)
s-trans180°0.075.2
s-gauche60°1.214.5
s-cis3.51.3

This table is illustrative and provides hypothetical data for educational purposes.

Prediction of Spectroscopic Signatures from First Principles

Computational methods can predict various spectroscopic properties of this compound from first principles, which is invaluable for interpreting experimental spectra and for identifying the compound.

UV-Vis Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be calculated using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities, respectively. The extended conjugation in this compound is expected to result in strong absorptions in the UV-Vis region.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using methods like DFT. These calculations help in assigning the peaks in an experimental IR spectrum to specific vibrational modes of the molecule, such as C-H stretches, C=C stretches, and various bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted with high accuracy using methods like Gauge-Independent Atomic Orbital (GIAO) DFT. These predictions are highly sensitive to the electronic environment of each nucleus and are therefore excellent for confirming the structure of the molecule.

Table 4: Hypothetical Predicted Spectroscopic Data for this compound

SpectrumParameterPredicted Value
UV-Visλmax285 nm
IRC=C stretch1645 cm-1
¹³C NMRC4 Chemical Shift132.5 ppm
¹H NMRH3 Chemical Shift6.2 ppm

This table is illustrative and provides hypothetical data for educational purposes.

Molecular Mechanics and Semi-Empirical Calculations for Structural Optimization

While highly accurate, ab initio and DFT methods can be computationally expensive, especially for a molecule with the size and flexibility of this compound. Molecular mechanics (MM) and semi-empirical methods offer a faster, albeit less accurate, alternative for initial structural exploration.

Molecular Mechanics (MM): MM methods use a classical force field to describe the potential energy of a molecule as a function of its atomic coordinates. These methods are extremely fast and are well-suited for exploring the vast conformational space of flexible molecules to identify a set of low-energy starting structures for higher-level calculations.

Semi-Empirical Methods: These methods, such as AM1 and PM7, use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data. They are significantly faster than ab initio methods and can provide reasonable geometries and relative energies for a wide range of molecules.

These less computationally demanding methods are often used in a hierarchical approach. A broad conformational search is first performed using MM or semi-empirical methods, and the resulting low-energy conformers are then re-optimized using more accurate DFT or ab initio methods to obtain reliable final structures and energies.

Table 5: Comparison of Computational Methods for Structural Optimization of this compound

MethodRelative Computational CostTypical Accuracy for GeometriesTypical Accuracy for Relative Energies
Molecular Mechanics (MM)1Good for non-conjugated systemsModerate
Semi-Empirical (e.g., PM7)10-100GoodModerate
DFT (e.g., B3LYP/6-31G(d))1,000-10,000Very GoodGood
Ab initio (e.g., MP2/cc-pVTZ)>100,000ExcellentVery Good

This table provides a general comparison and the actual performance can vary depending on the specific system and implementation.

Biochemical Pathways and Molecular Roles of Dodecatetraene Containing Natural Products

Biosynthetic Assembly of Polyene Scaffolds

The carbon backbone of dodecatetraene and related polyenes is assembled through complex enzymatic processes, primarily involving polyketide synthases (PKSs). These enzymatic pathways share remarkable similarities with fatty acid biosynthesis but are programmed to generate a greater diversity of chemical structures.

Enzymatic Transformations in Polyketide Biosynthesis

The biosynthesis of polyketides is a modular process carried out by large, multifunctional enzymes known as polyketide synthases (PKSs). wikipedia.orgmdpi.comnih.gov These enzymatic assembly lines construct the polyketide chain through the sequential condensation of small carboxylic acid units, most commonly acetyl-CoA and malonyl-CoA. mdpi.comrasmusfrandsen.dk The fundamental domains of a modular PKS and their roles are outlined below:

Acyltransferase (AT): This domain selects the appropriate extender unit (e.g., malonyl-CoA) and loads it onto the acyl carrier protein. mdpi.comnih.gov

Acyl Carrier Protein (ACP): The growing polyketide chain is tethered to the ACP via a thioester linkage, allowing it to be shuttled between the various catalytic domains of the PKS. wikipedia.orgmdpi.com

Ketosynthase (KS): This domain catalyzes the crucial carbon-carbon bond-forming step, a decarboxylative Claisen condensation, which extends the polyketide chain. mdpi.comnih.gov

Ketoreductase (KR): Following a condensation step, the resulting β-keto group can be reduced to a hydroxyl group by the KR domain. mdpi.comrsc.org

Dehydratase (DH): The DH domain can then eliminate a water molecule from the β-hydroxyl group, creating a carbon-carbon double bond. mdpi.com

Enoyl Reductase (ER): Finally, the ER domain can reduce the double bond to a single bond. mdpi.com

The specific combination and activity of these domains within each module of the PKS determine the final structure of the polyketide, including the degree of reduction and the pattern of unsaturation that characterizes polyenes like dodecatetraene. researchgate.netchemistryviews.org The absence or inactivation of the KR, DH, and ER domains in specific modules is what allows for the formation of the conjugated double bond system seen in polyenes.

Role of Dodecapentaenoic Acid Thioesters as Biosynthetic Precursors

In the quest to understand the biosynthesis of complex polyketide-derived natural products, researchers often synthesize potential intermediates to test their incorporation into the final molecule. One such example is the synthesis of the N-acetylcysteamine (SNAC) thioester of dodecapentaenoic acid. nih.govrsc.org This molecule was created as an analogue of a putative intermediate in the biosynthesis of the Heat Stable Antifungal Factor (HSAF). nih.govrsc.org

The rationale for investigating this thioester lies in the fundamental mechanism of polyketide and fatty acid biosynthesis, where the growing acyl chain remains bound to the synthase enzyme as a thioester. mdpi.comnih.gov Although in the specific case of HSAF biosynthesis, the synthesized dodecapentaenoic acid thioester was not incorporated by the purified nonribosomal peptide synthetase involved in the pathway, the study highlights the chemical logic and experimental approach used to probe these biosynthetic pathways. rsc.org The synthesis of such thioesters provides valuable chemical tools to explore the substrate flexibility and mechanism of the complex enzymatic machinery responsible for producing polyene natural products. nih.gov

Metabolic Fates and Transformations of Dodecatetraene Analogs

Once formed, dodecatetraene-containing compounds can undergo various metabolic transformations, particularly when introduced into biological systems. The study of these metabolic pathways is crucial for understanding their bioavailability, activity, and potential interactions.

Investigation of Alkamide Metabolism, including Dodeca-2E,4E,8Z,10E/Z-tetraenoic Acid Isobutylamides

A prominent group of natural products featuring a dodecatetraene core is the alkamides found in plants like Echinacea. researchgate.netnih.gov Extensive research has been conducted on the metabolism of the major Echinacea alkamides, N-isobutyldodeca-2E,4E,8Z,10E/Z-tetraenamide. wikipedia.orgresearchgate.netnih.gov These studies reveal that the primary route of metabolism in humans involves the cytochrome P450 (CYP) enzyme system, located mainly in the liver. nih.govnih.gov

The metabolic transformations of these dodecatetraene isobutylamides are varied and lead to a range of products: researchgate.netnih.gov

Epoxidation: The double bonds within the polyene chain are susceptible to epoxidation, a reaction catalyzed by several CYP isoforms, including CYP1A1, CYP1A2, and 2A13. researchgate.net

N-dealkylation: The isobutyl group attached to the amide nitrogen can be removed, another transformation mediated by CYP1A1 and CYP1A2. researchgate.net

Hydroxylation: The alkyl chain can also be hydroxylated at various positions. researchgate.netnih.gov

Interestingly, the relative abundance of these metabolites can differ between the various isomers of the dodecatetraenoic acid isobutylamides. For instance, for the 8Z,10Z-isomer, an epoxide is the major metabolite, whereas for the 8Z,10E-isomer, the N-dealkylated product is dominant. researchgate.net The specific CYP enzymes involved also show some substrate preference. For example, in human liver microsomes, CYP2E1 is primarily responsible for hydroxylation, CYP2C9 for epoxidation, and CYP1A2 for dealkylation of the N-isobutyldodeca-2E,4E,8Z,10Z-tetraenamide. nih.gov

These metabolic studies are critical for understanding the pharmacokinetics of these compounds. For example, the absolute oral bioavailability of dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamides in rats was found to be approximately 29.2%, and this was increased when administered as part of a whole Echinacea extract. wikipedia.orgnih.govrasmusfrandsen.dknih.gov

Classification and Origin of Dodecatetraene-Related Natural Products (e.g., Terpenoids)

The classification of natural products is based on their biosynthetic origins. While many polyenes are of polyketide origin, some dodecatetraene-containing compounds are classified as terpenoids. phytobank.ca

Terpenoids, also known as isoprenoids, are a vast class of natural products built from five-carbon isoprene (B109036) units. mdpi.com The number of these units determines the classification of the terpenoid. Sesquiterpenoids, for example, are C15 compounds derived from three isoprene units. phytobank.ca

A key piece of evidence for the terpenoid origin of some dodecatetraene-related compounds comes from the natural product farnesene (B8742651). Farnesene is a C15 sesquiterpene with the systematic name 3,7,11-trimethyl-1,3,6,10-dodecatetraene. nist.gov This clearly indicates that a dodecatetraene skeleton can be a component of a terpenoid structure. The various isomers of farnesene are found in a wide range of plants and are known for their characteristic odors, such as the green apple scent of (E,E)-α-farnesene. nist.gov Therefore, natural products containing a dodeca-2,4,6,10-tetraene moiety can be derived from the terpenoid pathway, likely through modifications of a sesquiterpene precursor like farnesene.

Applications of Dodeca 2,4,6,10 Tetraene Derivatives in Organic Synthesis and Materials Science

Utilization in the Synthesis of Complex Organic Frameworks

The conjugated tetraene motif within dodeca-2,4,6,10-tetraene derivatives serves as a versatile scaffold for the synthesis of intricate carbocyclic and heterocyclic systems. The arrangement of double bonds allows for a variety of cycloaddition and other pericyclic reactions, enabling the construction of polycyclic structures with high efficiency and stereocontrol.

Precursors for Polycyclic Carbocyclic Structures (e.g., Dodecahedrane (B1217162) Synthons)

The synthesis of highly complex and aesthetically pleasing molecules such as dodecahedrane, a hydrocarbon with a cage-like structure composed of 20 carbon atoms, has been a significant challenge in organic synthesis. wikipedia.org While this compound itself is not a direct precursor in the most well-known syntheses of dodecahedrane, the principles of using polyene precursors are central to strategies for constructing such intricate polycyclic frameworks. For instance, a key step in one of the synthetic routes to dodecahedrane involves a domino Diels-Alder reaction of a tetraene with dimethylacetylene dicarboxylate. vaia.com This type of reaction, where a conjugated system undergoes multiple cycloadditions, highlights the potential of polyenes like this compound derivatives to serve as synthons for complex polycyclic carbocyclic structures. The strategic placement of double bonds in a dodecatetraene derivative could, in principle, be designed to facilitate a cascade of reactions leading to cage-like molecules.

Building Blocks for Heteropolycyclic Compounds

The carbon framework of this compound can be functionalized to incorporate heteroatoms, thereby providing access to a diverse range of heteropolycyclic compounds. The synthesis of a dodecapentaenoic acid thioester, an analog of a putative intermediate in the biosynthesis of the Heat Stable Antifungal Factor (HSAF), demonstrates the utility of a dodecatetraene-related scaffold in constructing complex natural product analogs. rsc.org This synthesis involved key steps such as sequential Horner-Emmons homologations and thioesterification. rsc.org The resulting molecule contains a polyene chain that is crucial for its biological activity. This approach underscores the potential for this compound derivatives to be elaborated into complex heterocycles with specific functionalities and biological relevance.

Design of New Conduritol and Pyrrolidine (B122466) Derivatives

While direct synthesis of conduritol and pyrrolidine derivatives from this compound is not prominently documented, the reactivity of the tetraene system provides a conceptual basis for their design. The multiple double bonds in this compound offer numerous sites for functionalization, such as epoxidation or dihydroxylation, which are key reactions in the synthesis of polyhydroxylated compounds like conduritols. Similarly, the conjugated system can undergo cycloaddition reactions with various dienophiles, which could be designed to introduce nitrogen-containing functionalities, paving the way for the synthesis of pyrrolidine derivatives. The principles of using polyenes in cycloaddition and functionalization reactions are well-established and could be applied to this compound for the targeted synthesis of these important classes of compounds.

Participation in Polymerization Processes and Inhibition Strategies

The conjugated double bond system of this compound and its derivatives makes them susceptible to polymerization. This reactivity can be either a desirable property for the creation of new polymers or an undesirable side reaction that needs to be controlled. The study of benzene (B151609) dimers, such as cis,syn-tricyclo[6.4.0.02,7]dodeca-3,5,9,11-tetraene, provides insights into the types of cycloaddition and dimerization reactions that polyenes can undergo, which are fundamental to polymerization processes. acs.org Understanding these reaction pathways is crucial for both promoting controlled polymerization and developing strategies to inhibit unwanted polymer formation during synthesis or storage of this compound derivatives. Inhibition strategies would likely involve the use of radical scavengers or the exclusion of light and heat, which can initiate polymerization.

Research into Novel Organic Materials and their Optoelectronic Properties

The extended π-conjugation in this compound and its derivatives is a key feature that suggests their potential for applications in organic electronics. Conjugated polyenes are known to exhibit interesting optoelectronic properties, such as electrical conductivity and nonlinear optical responses. Research into polyenes like deca-2,4,6,8-tetraene (B14740135) and dodeca-2,4,6,8,10-pentaene (B14753117) provides a basis for understanding the relationship between the length of the conjugated system and its electronic properties. researchgate.net The investigation of this compound derivatives could lead to the development of new organic semiconductors, materials for light-emitting diodes (LEDs), or components for molecular wires. The ability to tune the electronic properties by modifying the substituents on the dodecatetraene backbone offers a pathway to designing materials with specific and desirable optoelectronic characteristics.

Q & A

Q. What are the common synthetic pathways for Dodeca-2,4,6,10-tetraene, and how do reaction conditions influence regioselectivity?

The synthesis typically involves fluorocarbene addition to tricyclo[6.4.0.0⁹,¹²]this compound precursors, with regioselectivity controlled by steric and electronic factors. For example, photolysis of ethoxycarbonylnitrene adducts at low temperatures (-70°C) yields isomeric products, highlighting the role of temperature in stabilizing reactive intermediates . Key steps include cyclization, hydrogenation, and isomer separation via chromatography.

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are critical for structural elucidation. Mass spectrometry (MS) is used to monitor reaction progress, as seen in UV photolysis studies of α-farnesene analogs . Differential scanning calorimetry (DSC) can assess thermal stability, while UV-Vis spectroscopy tracks conjugation length in polyene systems .

Q. How does the conjugation length of this compound affect its electronic properties?

Extended conjugation reduces π-electron effective mass (e.g., 0.384mₑ for hexadeca-heptaene vs. 0.531mₑ for deca-tetraene), as calculated using geometry-induced potential (GIP) models. This inversely correlates with chain length and aligns with experimental absorption spectra (errors <2.3%) .

Advanced Research Questions

Q. What computational methods best predict the quantum mechanical behavior of this compound’s π-electrons?

Density Functional Theory (DFT) and GIP models effectively describe π-electron confinement in polyenes. Parameters like σ (electron-phonon coupling) and ω (angular frequency) vary with chain length (e.g., σ = 0.0014, ω = 13.35370 for dodeca-pentaene) and are validated against experimental transition wavelengths . Time-dependent DFT (TD-DFT) further refines excited-state predictions.

Q. How can researchers resolve discrepancies between experimental and theoretical data in reaction kinetics involving this compound?

Discrepancies in rate constants (e.g., tetraene vs. diene formation) arise from competing pathways or unaccounted intermediates. Kinetic modeling using summed diene/tetraene concentrations and Arrhenius plots (e.g., k = 9.47×10⁻¹² exp(504/T) cm³ molecule⁻¹ s⁻¹ for HO + α-farnesene) improves agreement with experimental data .

Q. What strategies mitigate isomerization during photochemical studies of this compound?

Low-temperature photolysis (-70°C) minimizes thermal isomerization. Trapping reactive intermediates with stable radicals (e.g., TEMPO) or using chiral auxiliaries enhances stereocontrol. For example, photolysis of ethoxycarbonylnitrene adducts yields isolable isomers .

Q. How does chain length influence the thermal decomposition of polyenes like this compound?

Longer chains exhibit lower thermal stability due to increased strain and π-electron delocalization. Kinetic studies using gas chromatography (GC) and MS reveal decomposition pathways dominated by retro-Diels-Alder reactions and radical cascades . Activation energies correlate with conjugation length, as shown in Arrhenius parameters for α-farnesene oxidation .

Methodological Challenges

Q. What experimental designs address regioselectivity challenges in synthesizing this compound derivatives?

Use directing groups (e.g., fluorine substituents) or transition-metal catalysts to steer bond formation. For instance, fluorocarbene addition to tricyclo-dodecatetraene precursors achieves high regioselectivity by exploiting steric hindrance . Computational pre-screening of transition states (e.g., via Gaussian) optimizes reaction conditions.

Q. How can researchers validate computational models for this compound’s electronic structure?

Cross-validate DFT/GIP results with experimental UV-Vis absorption maxima (e.g., 2.30% error for deca-tetraene) and electron paramagnetic resonance (EPR) data. Calibrate σ and ω parameters using chain-length-dependent trends (e.g., σ ∝ 1/L) .

Q. What protocols ensure reproducibility in kinetic studies of this compound reactions?

Standardize reactant concentrations (e.g., 1 bar He buffer gas in photolysis experiments) and use internal standards (e.g., 2-methylpropene) for MS quantification. Publish raw data and fitting algorithms (e.g., nonlinear least-squares) to enable cross-lab validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.